molecular formula C₂₀H₂₆O₉ B1144661 Stiripentol glucuronide CAS No. 88902-06-1

Stiripentol glucuronide

カタログ番号: B1144661
CAS番号: 88902-06-1
分子量: 410.42
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Stiripentol glucuronide is a metabolite of stiripentol, an antiepileptic drug primarily used in the treatment of Dravet syndrome, a severe form of childhood epilepsy. Stiripentol is known for its unique chemical structure and multiple mechanisms of action, including the potentiation of gamma-aminobutyric acid (GABA) neurotransmission and inhibition of various cytochrome P450 enzymes .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of stiripentol involves several key steps, starting from 4-(2-methylallyl)-1,2-phenyldiphenol. The process includes etherification, isomerization, oxidation, condensation, and reduction reactions . The specific conditions for each step vary, but common reagents include catalysts like palladium on carbon and solvents such as ethanol and dichloromethane.

Industrial Production Methods

Industrial production of stiripentol typically follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

化学反応の分析

Types of Reactions

Stiripentol glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, hydroxide ions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of stiripentol can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .

科学的研究の応用

Pharmacokinetics

Stiripentol is primarily metabolized through the cytochrome P450 system and undergoes extensive glucuronidation. The pharmacokinetic profile indicates that approximately 34.8% of stiripentol is metabolized via glucuronidation, highlighting the importance of this pathway in its overall metabolism .

Key Pharmacokinetic Parameters

ParameterValue
Bioavailability (oral)30%
Volume of Distribution1.03 ± 0.3 L/kg
Plasma Clearance0.86 - 1.10 L/h/kg
Mean Residence Time1.09 ± 0.03 h
Fraction Excreted Unchanged0 - 3%

These parameters suggest that the metabolism and elimination of stiripentol glucuronide are crucial for maintaining therapeutic levels in patients.

Therapeutic Efficacy

Stiripentol has been shown to significantly improve seizure control in patients with Dravet syndrome. In clinical studies, approximately 50% of patients experienced a reduction in seizure frequency when treated with stiripentol as part of a polytherapy regimen . Moreover, it has been reported that over 40% of patients see a marked decrease in episodes of status epilepticus after initiating treatment .

Case Studies

  • Study in Italy : A trial involving 23 children with Dravet syndrome showed that 66.7% responded positively to stiripentol after two months, compared to only 9.1% in the placebo group .
  • Long-term Efficacy : A long-term follow-up indicated that patients maintained improved seizure control over extended periods, reinforcing the drug's role as an effective adjunctive therapy .

Potential Applications Beyond Epilepsy

Emerging research indicates that stiripentol may have therapeutic implications for other neurological disorders due to its multifaceted mechanisms:

  • Neuroprotection : The modulation of brain energy metabolism could provide neuroprotective effects in conditions like ischemia and neurodegenerative diseases.
  • Inhibition of Lactate Dehydrogenase : This action may help manage metabolic disturbances associated with seizures and other neurological conditions .

Safety Profile

While stiripentol is generally well-tolerated, it is associated with several adverse effects including drowsiness, irritability, and potential liver function alterations necessitating regular monitoring . The safety profile supports its use as an adjunctive therapy, particularly when combined with other antiepileptic drugs.

作用機序

Stiripentol glucuronide exerts its effects primarily through the modulation of GABAergic neurotransmission. It acts as a positive allosteric modulator of GABA A receptors, enhancing the inhibitory effects of GABA in the brain. Additionally, it inhibits various cytochrome P450 enzymes, leading to increased levels of other antiepileptic drugs and enhanced therapeutic efficacy .

類似化合物との比較

Similar Compounds

Uniqueness

Stiripentol glucuronide is unique due to its multiple mechanisms of action, including the modulation of GABA A receptors and inhibition of cytochrome P450 enzymes. This dual action not only enhances its anticonvulsant effects but also increases the efficacy of other antiepileptic drugs when used in combination .

特性

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O9/c1-20(2,3)13(7-5-10-4-6-11-12(8-10)27-9-26-11)28-19-16(23)14(21)15(22)17(29-19)18(24)25/h4-8,13-17,19,21-23H,9H2,1-3H3,(H,24,25)/b7-5+/t13?,14-,15-,16+,17-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUETXBZMNNKCCI-KJIBAUPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(/C=C/C1=CC2=C(C=C1)OCO2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88902-06-1
Record name Stiripentol glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088902061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name STIRIPENTOL GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHD2GPH93H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。